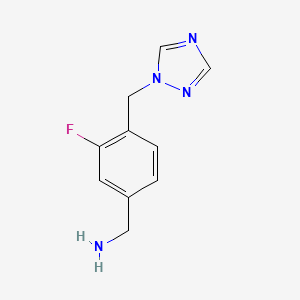
(4-((1H-1,2,4-Triazol-1-yl)methyl)-3-fluorophenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((1H-1,2,4-Triazol-1-yl)methyl)-3-fluorophenyl)methanamine is a chemical compound that features a triazole ring, a fluorophenyl group, and a methanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-((1H-1,2,4-Triazol-1-yl)methyl)-3-fluorophenyl)methanamine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate nitrile.
Attachment of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the triazole intermediate.
Introduction of the Methanamine Group: This can be done through a reductive amination reaction, where the fluorophenyl-triazole intermediate reacts with formaldehyde and ammonia or a primary amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
(4-((1H-1,2,4-Triazol-1-yl)methyl)-3-fluorophenyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The methanamine group can be oxidized to form an imine or a nitrile.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-((1H-1,2,4-Triazol-1-yl)methyl)-3-fluorophenyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, this compound can be used to study the interactions of triazole-containing molecules with biological targets. It may serve as a ligand in binding studies or as a precursor for the synthesis of bioactive compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical agent. Its triazole ring is known to interact with various enzymes and receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (4-((1H-1,2,4-Triazol-1-yl)methyl)-3-fluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- (4-((1H-1,2,4-Triazol-1-yl)methyl)-2-fluorophenyl)methanamine
- (4-((1H-1,2,4-Triazol-1-yl)methyl)-3-chlorophenyl)methanamine
- (4-((1H-1,2,4-Triazol-1-yl)methyl)-3-bromophenyl)methanamine
Uniqueness
Compared to similar compounds, (4-((1H-1,2,4-Triazol-1-yl)methyl)-3-fluorophenyl)methanamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H11FN4 |
|---|---|
Peso molecular |
206.22 g/mol |
Nombre IUPAC |
[3-fluoro-4-(1,2,4-triazol-1-ylmethyl)phenyl]methanamine |
InChI |
InChI=1S/C10H11FN4/c11-10-3-8(4-12)1-2-9(10)5-15-7-13-6-14-15/h1-3,6-7H,4-5,12H2 |
Clave InChI |
BPEIELIYAJZSDZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CN)F)CN2C=NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


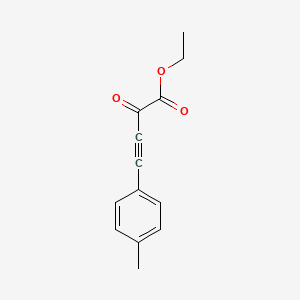

![tert-Butyl 3-[1-(tert-butoxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate](/img/structure/B12846514.png)
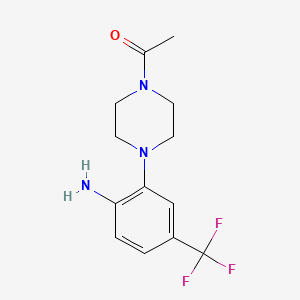
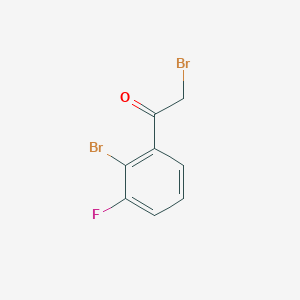
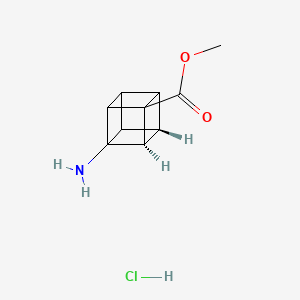
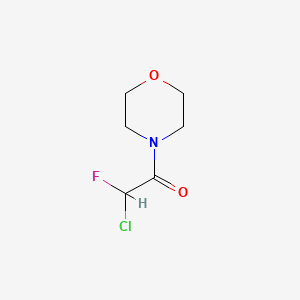
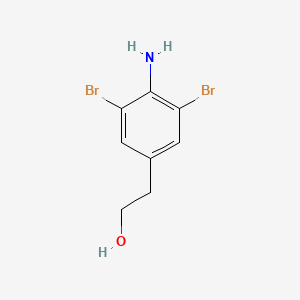
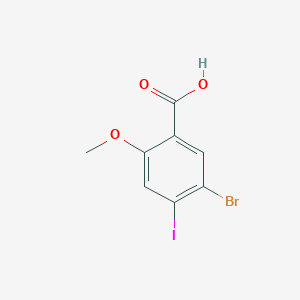
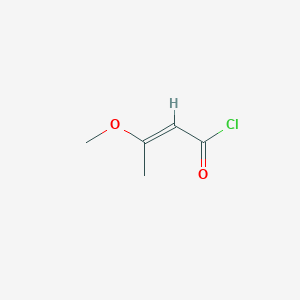
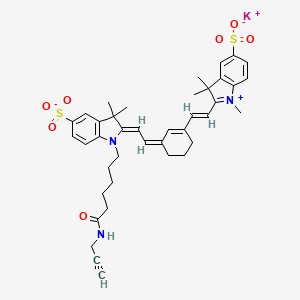
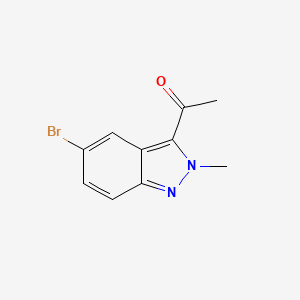
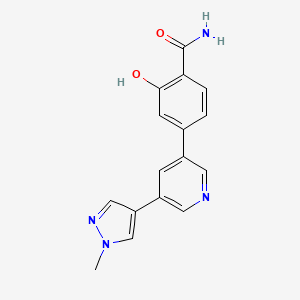
![Methyl [1,2,4]triazolo[1,5-a]pyrazine-8-carboxylate](/img/structure/B12846578.png)
